(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
A Desfuroyl Ceftiofur-related metabolite that have the potential to be microbiologic active in swine muscle, kidney, liver and fat.
Scientific Research Applications
Synthesis and Chemical Analysis
- The compound has been involved in the synthesis of novel cephalosporin derivatives, utilizing techniques like LCMS, 1H-NMR, and CHN for structural elucidation (Fareed et al., 2012).
- Research has also focused on the synthesis of similar compounds by hydrolyzing cephalosporanic acid and characterizing them using IR and 1HNMR techniques (Deng Fu-li, 2007).
Pharmacological Research
- The compound has been used in the creation of cephalosporin derivatives for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches, demonstrating its utility in drug carrier systems (Blau et al., 2008).
- In pharmacological research, it has been involved in the study of the hydrolysis of broad-spectrum cephalosporins, contributing to the understanding of their degradation and metabolite formation (Koshy & Cazers, 1997).
Antibacterial Activity
- Studies have examined its antibacterial activity, particularly in comparison with other cephalosporin antibiotics, assessing its efficacy against gram-negative strains and beta-lactamase stability (Vuye, 1981).
Analytical Methodologies
- Analytical methods have been developed for its quantification in biological samples, such as plasma and urine, using high-performance liquid chromatography (HPLC), highlighting its clinical relevance (Szlagowska et al., 2010).
Crystallography and Solid-State Chemistry
- Research has also been conducted on the crystal and X-ray powder diffraction data of related cephalosporin salts, contributing to the understanding of their solid-state properties (Armas et al., 1999).
properties
IUPAC Name |
(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9-/t7-,10+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKBPDNPVWSNNL-YOFCFWCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O7S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747532 | |
Record name | Desfuroyl Ceftiofur Cysteine Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desfuroyl ceftiofur cysteine disulfide | |
CAS RN |
158039-15-7 | |
Record name | Desfuroyl Ceftiofur Cysteine Disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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